molecular formula C19H17N3O2S3 B2381499 2-(4-ethoxyphenyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide CAS No. 923484-59-7

2-(4-ethoxyphenyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide

Cat. No. B2381499
CAS RN: 923484-59-7
M. Wt: 415.54
InChI Key: SZRMXLNYDRWWNE-UHFFFAOYSA-N
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Description

“2-(4-Ethoxyphenyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide” is a chemical compound . It is part of a class of compounds known as thiadiazoles . Thiadiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 487.6±55.0 °C, and its predicted density is 1.60±0.1 g/cm3 . The predicted acidity coefficient (pKa) is 0.75±0.50 .

Scientific Research Applications

Structure-Activity Relationships in Drug Design

  • Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlights the exploration of heterocyclic analogs to improve metabolic stability, suggesting the potential of structurally related compounds in therapeutic applications (Stec et al., 2011).

Antitumor Activity and Drug Synthesis

  • Studies on benzothiazole derivatives bearing different heterocyclic rings have demonstrated their antitumor activities, indicating the significance of structural modifications for enhanced anticancer properties (Yurttaş et al., 2015).

Antimicrobial and Antioxidant Properties

  • The synthesis and evaluation of novel diastereoselective benzothiazole β-lactam conjugates have shown moderate antimicrobial activities, highlighting their potential as antimicrobial agents (Alborz et al., 2018).
  • Another study on thiazoles and their fused derivatives revealed antimicrobial activities against various bacterial and fungal strains, underscoring the broader application of these compounds in combating microbial infections (Wardkhan et al., 2008).

Coordination Chemistry and Antioxidant Activity

  • Research into coordination complexes constructed from pyrazole-acetamide derivatives has demonstrated significant antioxidant activity, suggesting the application of such compounds in mitigating oxidative stress (Chkirate et al., 2019).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S3/c1-3-24-12-6-4-11(5-7-12)10-15(23)22-18-20-13-8-9-14-17(16(13)26-18)27-19(21-14)25-2/h4-9H,3,10H2,1-2H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRMXLNYDRWWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide

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